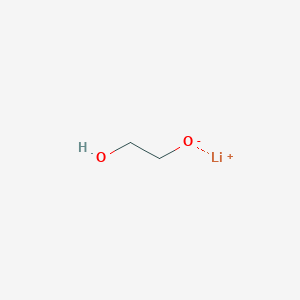

Lithium 2-hydroxyethoxide

Description

Significance of Metal Alkoxides as Reagents and Precursors

Metal alkoxides, with the general formula M(OR)n, are compounds where a metal (M) is bonded to one or more alkyl groups (R) through an oxygen atom. These compounds are integral to various chemical transformations and material syntheses. They are widely employed as catalysts in polymerization and esterification reactions and serve as crucial precursors for the synthesis of metal oxides, and other metal-containing compounds through processes like sol-gel synthesis. uni-bayreuth.de Their utility also extends to the fabrication of thin films via chemical vapor deposition (CVD) and atomic layer deposition (ALD). uni-bayreuth.de The reactivity of metal alkoxides can be tuned by modifying the alkyl group, influencing their steric and electronic properties.

Unique Structural and Reactivity Characteristics of Lithium Alkoxides

Lithium alkoxides exhibit a strong tendency to form aggregates, with the degree of aggregation influenced by the steric bulk of the alkyl group and the nature of the solvent. nih.govacs.org These aggregates can range from dimers and tetramers to higher-order structures like hexamers. nih.govbath.ac.uk This aggregation is a consequence of the highly polarized lithium-oxygen bond, which possesses significant covalent character. cdnsciencepub.com The formation of these aggregates significantly impacts their solubility, volatility, and reactivity. For instance, the aggregation state can influence the kinetics and selectivity of reactions in which they are involved. nih.gov Lithium alkoxides are known to participate in a variety of reactions, including acting as strong bases and nucleophiles.

Contextualization of the 2-Hydroxyethoxide Ligand in Contemporary Lithium Chemistry

The 2-hydroxyethoxide ligand (⁻OCH₂CH₂OH) introduces a unique functionality compared to simple alkyl alkoxides. The presence of a terminal hydroxyl group allows for the potential for chelation or further reaction, making lithium 2-hydroxyethoxide a bifunctional building block. acs.org This characteristic positions it as a potentially valuable ligand in coordination chemistry and as a precursor for the synthesis of complex materials. The hydroxyl group can influence the aggregation behavior of the lithium alkoxide and its reactivity profile. Theoretical studies on related systems, such as the interaction of 2-hydroxyethoxide with metal surfaces, highlight the complex bonding and adsorption behaviors that can arise from this functionality. dntb.gov.ua Research into compounds containing the "2-hydroxyethoxy" moiety has shown their utility in various fields, including as components of photoinitiators for polymerization reactions and in the synthesis of functionalized polymers, underscoring the potential of the 2-hydroxyethoxide ligand in materials science. nih.govbeilstein-journals.orgnih.gov

A notable application demonstrating the utility of this compound is in a copper(I)-promoted cross-coupling reaction. Pre-prepared powdered lithium 2-hydroxyethoxide has been successfully employed as a promoter in the reaction of aryl- and alkenyldimethylsilanes with organic halides. rsc.org The in-situ generation of the corresponding copper(I) 2-hydroxyethoxide facilitates the cross-coupling, showcasing the role of the lithium alkoxide as a key reagent. rsc.org

| Property | Value | Reference |

| Molecular Formula | C₂H₅LiO₂ | guidechem.com |

| Synonyms | Lithium Ethylene (B1197577) Glycoxide, 1,2-ethanediol, monolithium salt, 2-Lithiooxyethanol, Ethylene glycol monolithium salt | lookchem.com |

| Appearance | White to tan slurry in water and ethylene glycol | lookchem.com |

| Boiling Point | 197.5°C at 760 mmHg | lookchem.com |

| Flash Point | 108.2°C | lookchem.com |

| Vapor Pressure | 0.0959 mmHg at 25°C | lookchem.com |

Properties

IUPAC Name |

lithium;2-hydroxyethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O2.Li/c3-1-2-4;/h3H,1-2H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGIVMAOEMYJOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(C[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30890794 | |

| Record name | 1,2-Ethanediol, lithium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23248-23-9 | |

| Record name | 1,2-Ethanediol, lithium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023248239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediol, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediol, lithium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium 2-hydroxyethoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Reaction Mechanisms of Lithium 2 Hydroxyethoxide Systems

Fundamental Reactivity Modes of Lithium Alkoxides in Synthesis

The reactivity of Lithium 2-hydroxyethoxide is primarily dictated by the highly polar lithium-oxygen bond, which renders the oxygen atom both a potent nucleophile and a strong base.

Nucleophilic Addition and Substitution Reactions

As a strong nucleophile, the alkoxide portion of Lithium 2-hydroxyethoxide readily attacks electrophilic centers. In nucleophilic addition reactions , it can add to carbonyl compounds like aldehydes and ketones to form tetrahedral intermediates, which upon workup yield the corresponding hemiacetal products. alfachemic.com

In nucleophilic substitution reactions , Lithium 2-hydroxyethoxide can react with alkyl halides or sulfonates in SN2-type displacements to form ethers. The presence of the pendant hydroxyl group introduces the possibility of intramolecular reactions or polymerization, depending on the substrate and reaction conditions.

| Reaction Type | Substrate | General Product |

|---|---|---|

| Nucleophilic Addition | Aldehyde/Ketone | Hemiacetal Alkoxide |

| Nucleophilic Substitution | Alkyl Halide | Ether |

This table outlines the generalized reactivity of lithium alkoxides in nucleophilic reactions.

Brønsted Basicity and Deprotonation Processes

Lithium 2-hydroxyethoxide is expected to be a strong Brønsted base, capable of deprotonating a wide array of weakly acidic compounds. Its basicity is comparable to other primary lithium alkoxides and is sufficient to deprotonate terminal alkynes, activate ketones to their corresponding enolates, and react with other acidic C-H, N-H, and O-H bonds. google.com The solvent plays a crucial role in modulating the basicity and aggregation state of the alkoxide, thereby influencing its reactivity.

Metal-Halogen Exchange and Transmetallation Equilibria

While metal-halogen exchange is more characteristic of alkyllithium reagents, lithium alkoxides can participate in and influence these equilibria. They are known to form mixed aggregates with organolithium species, and these aggregates can exhibit unique reactivity. nih.gov The hydroxyl group in Lithium 2-hydroxyethoxide could further influence these equilibria through intramolecular coordination to the lithium cation.

In transmetallation reactions, lithium alkoxides can act as ancillary ligands, modifying the electronic and steric environment of the metal center and thus directing the outcome of the reaction.

Participation in Advanced Organic Transformations

The fundamental reactivity of Lithium 2-hydroxyethoxide provides a foundation for its application in more sophisticated synthetic methodologies, including stereoselective synthesis and catalysis.

Role as a Stoichiometric Reagent in Stereoselective Synthesis

Chiral lithium alkoxides are pivotal reagents in asymmetric synthesis. Although Lithium 2-hydroxyethoxide is achiral, it can be a component of chiral systems. For instance, it can form mixed aggregates with chiral organolithium reagents or be used with chiral ligands to create a stereochemically defined environment. nih.govacs.org Such assemblies can induce high levels of enantioselectivity in reactions like the addition of organometallics to carbonyls. nih.gov The hydroxyl functionality of Lithium 2-hydroxyethoxide could play a key role in organizing the structure of these reactive aggregates through coordination.

| Application | Transformation | General Outcome |

|---|---|---|

| Component of Chiral Reagent | Asymmetric Alkylation | Enantiomerically Enriched Product |

| With Chiral Ligand | Enantioselective Addition to C=O | Chiral Alcohol |

This table illustrates the potential roles of lithium alkoxide systems in stereoselective synthesis. The information is representative of the class of compounds.

Catalytic Applications in Bond Formation Reactions

Lithium alkoxides are effective catalysts for a range of chemical transformations. They can function as basic or nucleophilic catalysts in reactions such as polymerizations, transesterifications, and condensations. alfachemic.comgoogle.com In a catalytic cycle, the alkoxide typically activates a substrate, facilitates the key bond-forming step, and is then regenerated. The dual functionality of Lithium 2-hydroxyethoxide offers intriguing possibilities for novel catalytic cycles where the hydroxyl group could participate as a proton shuttle or a coordinating moiety, potentially in concert with another metal center.

| Catalytic Reaction | Role of Lithium Alkoxide |

|---|---|

| Polymerization | Initiator |

| Transesterification | Catalyst |

| Aldol Condensation | Basic Catalyst |

This table summarizes some of the catalytic uses of lithium alkoxides.

Intramolecular and Intermolecular Reaction Pathways of Lithium 2-hydroxyethoxide Systems

Lithium 2-hydroxyethoxide, the lithium salt of ethylene (B1197577) glycol, possesses a bifunctional nature with both a nucleophilic alkoxide and a potentially coordinating hydroxyl group. This structure allows for a variety of intramolecular and intermolecular reaction pathways, although specific research on this particular compound is limited. The reactivity is largely inferred from the behavior of other lithium alkoxides and diols in various chemical systems.

Rearrangement Reactions and Fragmentations

Detailed studies specifically outlining rearrangement and fragmentation reactions of isolated Lithium 2-hydroxyethoxide are not extensively documented in scientific literature. However, based on the general principles of alkoxide chemistry, several potential pathways can be postulated.

Intramolecular Rearrangements:

Intramolecular rearrangements of Lithium 2-hydroxyethoxide are not commonly observed. The proximity of the hydroxyl group to the lithium alkoxide center could, under certain conditions, facilitate proton transfer or other intramolecular interactions, but significant skeletal rearrangements are unlikely under standard conditions.

Fragmentation Pathways:

The fragmentation of Lithium 2-hydroxyethoxide would likely occur under thermal stress or in the presence of specific reagents. Potential fragmentation pathways could involve the cleavage of the C-C or C-O bonds. For instance, in the context of thermal decomposition, it might be expected to yield simpler lithium-containing species and volatile organic compounds.

In the broader context of lithium-ion battery chemistry, the decomposition of ethylene glycol-based electrolytes can lead to the formation of various species. While not directly studying Lithium 2-hydroxyethoxide, research on the reduction of ethylene carbonate (EC) in lithium-ion batteries has identified pathways that produce lithium ethylene glycolates as intermediates. acs.org The subsequent reactions of these intermediates contribute to the formation of the solid electrolyte interphase (SEI). acs.org

Table 1: Potential Fragmentation Products of Lithium 2-hydroxyethoxide under Thermal Decomposition

| Precursor | Potential Fragmentation Products |

| Lithium 2-hydroxyethoxide | Lithium oxide, Lithium hydroxide (B78521), Formaldehyde, Acetaldehyde, Ethylene oxide |

Note: This table is based on plausible chemical transformations and not on direct experimental evidence for Lithium 2-hydroxyethoxide.

Chelation-Assisted Reactivity Enhancements

The term chelation refers to the bonding of a single entity (a ligand) to a central metal atom at two or more points. ebsco.com In the case of Lithium 2-hydroxyethoxide, the hydroxyl group is positioned to potentially chelate the lithium ion, forming a stable five-membered ring. This intramolecular coordination can significantly influence the reactivity of the molecule.

Influence on Aggregation and Solubility:

Lithium alkoxides are known to exist as aggregates (dimers, tetramers, etc.) in solution. acs.org Chelation by the intramolecular hydroxyl group in Lithium 2-hydroxyethoxide can lead to the formation of more discrete, less aggregated species. This deaggregation can, in turn, increase the solubility and nucleophilicity of the alkoxide. Studies on lithium amino alkoxides have shown that intramolecular chelation leads to the formation of robust cubic tetramers in solution. acs.org A similar phenomenon, though perhaps with different aggregation states, could be expected for Lithium 2-hydroxyethoxide.

Enhanced Nucleophilicity:

By coordinating to the lithium ion, the hydroxyl group can increase the ionic character of the Li-O bond of the alkoxide, thereby enhancing its nucleophilicity. This "chelation-assistance" can make the alkoxide a more potent nucleophile in various reactions, such as nucleophilic substitution and addition reactions. For example, in the context of polymerization, chelation can influence the initiation and propagation steps.

Directing Group Effects:

In reactions involving aromatic or unsaturated systems, a lithium alkoxide group can act as a directed metalation group. The chelation from the hydroxyl group in Lithium 2-hydroxyethoxide could further enhance this directing effect, leading to higher regioselectivity in reactions like ortho-lithiation.

Table 2: Comparison of Reactivity in Chelated vs. Non-Chelated Lithium Alkoxides

| Feature | Non-Chelated Lithium Alkoxide (e.g., Lithium ethoxide) | Chelation-Assisted Lithium Alkoxide (e.g., Lithium 2-hydroxyethoxide) |

| Aggregation State | Tends to form higher-order aggregates | Likely forms lower-order aggregates or discrete monomers due to intramolecular chelation |

| Solubility | Generally lower in non-polar solvents | Potentially higher solubility in a wider range of solvents |

| Nucleophilicity | Moderately nucleophilic | Enhanced nucleophilicity due to increased ionic character of the Li-O bond |

| Regioselectivity | Can act as a directing group | Potentially stronger directing group effect, leading to higher regioselectivity |

The synergistic effect of ethylene glycol and lithium has been noted in processes for the recovery of lithium from spent lithium-ion batteries, where the hydroxyl functional group of ethylene glycol plays a role in the reduction of cathode materials. nih.gov This suggests that the interaction between the hydroxyl group and lithium is a key factor in the reactivity of such systems. Chelating resins incorporating iminoethylene glycol structures are also used for the selective extraction of lithium, highlighting the importance of chelation in controlling lithium's coordination chemistry.

Structural Elucidation and Advanced Spectroscopic Characterization of Lithium 2 Hydroxyethoxide

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

Experimental FTIR spectra for lithium 2-hydroxyethoxide are not readily found in published literature. However, based on its molecular structure, key vibrational modes can be predicted. The spectrum would be characterized by a broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹, arising from the hydroxyl group. The C-H stretching vibrations of the ethylene (B1197577) backbone would appear around 2850-3000 cm⁻¹. The C-O stretching vibrations are also significant, with the C-O stretch of the primary alcohol expected around 1050 cm⁻¹ and the C-O stretch of the alkoxide likely shifted due to the ionic character of the Li-O bond.

For comparison, the FTIR spectrum of lithium methoxide (B1231860) shows characteristic peaks that can be used as a reference. researchgate.net Ab initio molecular orbital studies on lithium alkyl carbonates and alkoxides provide theoretical grounds for assigning vibrational modes, which would be instrumental in interpreting an experimental spectrum of lithium 2-hydroxyethoxide. researchgate.netepa.gov In the context of battery research, FTIR has been used to identify lithium alkoxides as components of the solid electrolyte interphase (SEI) on lithium-ion battery anodes. acs.org

Table 1: Predicted and Comparative FTIR Vibrational Bands

| Functional Group | Predicted Wavenumber Range for Lithium 2-hydroxyethoxide (cm⁻¹) | Reference Compound: Lithium Methoxide (cm⁻¹) researchgate.net |

| O-H Stretch | 3200-3600 (broad) | N/A |

| C-H Stretch | 2850-3000 | ~2800-2950 |

| C-O Stretch (alkoxide) | ~1100 | ~1080 |

| C-O Stretch (alcohol) | ~1050 | N/A |

| O-H Bend | 1330-1440 | N/A |

| C-H Bend | 1350-1480 | ~1450 |

Note: This table is predictive for Lithium 2-hydroxyethoxide and comparative for Lithium Methoxide.

Raman Spectroscopy for In-situ Reaction Monitoring

Similar to FTIR, specific Raman spectroscopic data for pure lithium 2-hydroxyethoxide is scarce. Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement FTIR analysis. The C-C stretching of the ethylene backbone would be expected to produce a distinct Raman signal. The symmetric C-O stretching vibrations would also be Raman active.

Raman spectroscopy is a valuable tool for in-situ monitoring of reactions involving lithium alkoxides. For instance, it has been employed to study the composition of the SEI in lithium-ion batteries, where lithium alkoxides are known to form. chemrxiv.orgresearchgate.net The ability of Raman spectroscopy to be used in aqueous and non-aqueous solutions with minimal interference makes it suitable for monitoring the formation and consumption of lithium 2-hydroxyethoxide in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei, making it an indispensable tool for structural elucidation.

Probing Ligand Environment with ¹H and ¹³C NMR

While specific ¹H and ¹³C NMR data for lithium 2-hydroxyethoxide are not widely published, the expected chemical shifts can be predicted based on its structure. The ¹H NMR spectrum would likely show two distinct signals for the methylene (B1212753) protons (-CH₂-), deshielded by the adjacent oxygen atoms. The proton of the hydroxyl group would appear as a broad singlet, with its chemical shift being dependent on concentration and solvent.

In ¹³C NMR, two signals corresponding to the two non-equivalent carbon atoms of the 2-hydroxyethoxide ligand would be expected. The carbon atom bonded to the alkoxide oxygen would likely be more deshielded than the carbon bonded to the hydroxyl group.

For a comparative understanding, the NMR data for lithium ethoxide has been reported. rsc.org

Table 2: Comparative ¹H and ¹³C NMR Data for Lithium Ethoxide

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Solvent |

| ¹H (-CH₂-) | 3.72 (at 20°C) | Quartet | 7 Hz | d₈-toluene |

| ¹H (-CH₃) | 1.25 (at 20°C) | Triplet | 7 Hz | d₈-toluene |

| ¹³C (-CH₂-) | Not specified | - | - | d₈-toluene |

| ¹³C (-CH₃) | Not specified | - | - | d₈-toluene |

Source: Supporting Information from a study on molecular precursors for Li₄Ti₅O₁₂. rsc.org

Investigating Lithium Coordination and Dynamics with ⁷Li NMR

⁷Li NMR spectroscopy is a sensitive probe for the coordination environment and dynamics of the lithium cation. huji.ac.il The chemical shift of ⁷Li is influenced by the nature of the ligands and the degree of aggregation of the lithium species in solution. Lithium alkoxides are known to form various aggregates (dimers, tetramers, etc.) in solution, and ⁷Li NMR can be used to study these equilibria. bath.ac.ukacs.org

For lithium 2-hydroxyethoxide, the ⁷Li NMR spectrum would be expected to show a single resonance in a fast-exchanging system, with the chemical shift providing insights into the average coordination environment of the lithium ion. In cases of slow exchange or in the solid state, multiple resonances or broad lines could be observed, reflecting different lithium environments within an aggregate or a polymeric structure. It has been noted that lithium alkoxides exhibit non-zero quadrupole coupling constants, which would result in clearly resolved satellite transitions in the ⁷Li NMR spectrum. acs.org

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for identifying any impurities. For lithium 2-hydroxyethoxide (C₂H₅LiO₂), the expected molecular weight is approximately 68.03 g/mol .

Electron impact (EI) or chemical ionization (CI) mass spectrometry of lithium 2-hydroxyethoxide would likely show a molecular ion peak or related fragments. Studies on the mass spectrometry of gas-phase lithium alkoxides have shown that these compounds tend to form clusters, such as tetramers and hexamers. acs.org The fragmentation patterns observed in the mass spectrum would provide valuable information about the stability of the Li-O bond and the ethylene glycol backbone. For instance, the fragmentation of lithium ethoxide often involves the loss of an ethyl group. acs.org Mass spectrometry is also a powerful tool for profiling impurities that may be present, such as unreacted ethylene glycol or lithium hydroxide (B78521).

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. It provides information on unit cell dimensions, bond lengths, and bond angles. carleton.edu

Single-crystal X-ray diffraction (SC-XRD) offers the most detailed and unambiguous structural information, provided that a suitable single crystal of lithium 2-hydroxyethoxide can be grown. uhu-ciqso.es This non-destructive technique involves directing a beam of X-rays onto a single crystal and measuring the pattern of diffracted beams. carleton.edu

The analysis of this diffraction pattern allows for the complete determination of the three-dimensional arrangement of atoms within the crystal lattice, including the coordination environment around the lithium ion and the conformation of the 2-hydroxyethoxide ligand. unica.itrsc.org This data is critical for understanding the compound's reactivity and physical properties.

Table 3: Representative Single-Crystal XRD Data for a Hypothetical Lithium Alkoxide Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95.5° |

| Volume | 845.6 ų |

| Z (Formula units/cell) | 4 |

| Bond Length (Li-O) | ~1.9 - 2.1 Å |

| Coordination Geometry | Tetrahedral (example) |

Powder X-ray diffraction (PXRD) is used to analyze the bulk, polycrystalline form of lithium 2-hydroxyethoxide. libretexts.org Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" that is characteristic of the compound's crystal structure. americanpharmaceuticalreview.com

PXRD is essential for phase identification, confirming that the synthesized bulk material corresponds to the structure determined by single-crystal analysis. It is also a powerful tool for assessing the purity of the sample, as the presence of crystalline impurities would result in additional peaks in the diffraction pattern. researchgate.netmdpi.com

Table 4: Simulated Powder XRD Peak List for Lithium 2-hydroxyethoxide

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) |

| 15.2 | 5.82 | 85 |

| 24.8 | 3.59 | 100 |

| 28.5 | 3.13 | 45 |

| 30.6 | 2.92 | 70 |

| 43.7 | 2.07 | 55 |

Advanced Characterization of Morphology and Composition

Electron microscopy techniques are vital for visualizing the physical form and surface features of solid materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are complementary techniques used to study the morphology and structure of materials. jeolusa.com

Scanning Electron Microscopy (SEM) provides images of the sample's surface by scanning it with a focused beam of electrons. thermofisher.com For lithium 2-hydroxyethoxide powder, SEM would reveal key information about particle size, size distribution, and surface topography (e.g., whether the particles are smooth, rough, or aggregated). This is important for understanding the material's handling properties and surface area. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental mapping of the surface. jeolusa.comresearchgate.net

Transmission Electron Microscopy (TEM) operates by passing a beam of electrons through an ultra-thin sample. thermofisher.com TEM offers significantly higher resolution than SEM, allowing for the visualization of individual particles, grain boundaries, and even the crystal lattice planes. jeolusa.com For lithium 2-hydroxyethoxide, TEM could be used to investigate the internal structure of the crystallites and identify any nanoscale defects or amorphous regions that would not be detectable by XRD. researchgate.net

Table 5: Information Derived from SEM and TEM Analysis of Lithium 2-hydroxyethoxide

| Technique | Information Obtained | Typical Resolution |

| SEM | Particle size and shape, surface morphology, aggregation state, elemental composition (with EDS). | > 1 nm |

| TEM | Internal microstructure, crystallite size, lattice fringe imaging, identification of defects. | < 0.1 nm |

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique used for the elemental analysis of a sample. When a material is bombarded with a high-energy electron beam, atoms within the sample are excited, causing them to emit X-rays with characteristic energies for each element. By detecting and analyzing these X-rays, EDX can provide qualitative and quantitative information about the elemental composition of the sample and generate elemental maps showing the spatial distribution of those elements.

For a hypothetical analysis of lithium 2-hydroxyethoxide (C₂H₅LiO₂), an EDX spectrum would be expected to show peaks corresponding to carbon (C), oxygen (O), and lithium (Li). However, the detection of lithium is a known challenge for standard EDX detectors due to its low atomic number and the low energy of its characteristic X-rays, which are often absorbed within the sample or the detector window. Specialized windowless or thin-window detectors are typically required for the analysis of such light elements.

An elemental map of a lithium 2-hydroxyethoxide sample would ideally show a uniform distribution of lithium, carbon, and oxygen, assuming a pure and homogeneous sample. Any variations in the elemental distribution could indicate the presence of impurities or different phases within the material.

Without experimental data, a representative EDX spectrum or elemental map for lithium 2-hydroxyethoxide cannot be provided.

X-ray Absorption Spectroscopy (XAS) for Local Atomic Environments

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and/or electronic structure of a specific element within a material. By tuning the energy of an X-ray beam and measuring the absorption of X-rays by the sample, one can probe the local environment of a selected atomic species. The resulting spectrum has two main regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

For lithium 2-hydroxyethoxide, XAS at the Li K-edge, O K-edge, and C K-edge could, in principle, provide valuable structural information.

O K-edge and C K-edge XAS: These spectra would provide complementary information about the electronic structure and bonding of the 2-hydroxyethoxide ligand.

Analysis of the XANES region would reveal details about the oxidation state and coordination chemistry of the absorbing atom. The EXAFS region, characterized by oscillations at higher energies, could be analyzed to determine the distances to neighboring atoms and their coordination numbers with high precision.

As with EDX, the absence of published XAS studies on lithium 2-hydroxyethoxide means that no specific data on its local atomic environment, such as bond lengths or coordination numbers, can be reported.

Coordination Chemistry of Lithium 2 Hydroxyethoxide

Chelation and Ligand Properties of the 2-Hydroxyethoxide Anion

The 2-hydroxyethoxide anion, [OCH₂CH₂OH]⁻, possesses two oxygen atoms with lone pairs of electrons, making it a versatile ligand in coordination chemistry. nih.gov Its binding behavior is largely defined by its ability to act as a Lewis base, donating electron pairs to a metal center. nih.gov

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. mdpi.com The 2-hydroxyethoxide anion can exhibit different coordination modes depending on the chemical environment and the nature of the metal center.

Monodentate Coordination: In its simplest coordination mode, the 2-hydroxyethoxide anion acts as a monodentate ligand. nih.gov In this arrangement, it binds to a metal center, such as lithium, exclusively through the negatively charged alkoxide oxygen. wikipedia.org This is the most common binding mode for simple alkoxides. wikipedia.org The ether oxygen does not participate in coordination in this mode.

Bidentate Coordination: The presence of the ether oxygen two carbons away from the alkoxide oxygen allows 2-hydroxyethoxide to act as a bidentate ligand. mdpi.com It can coordinate to a single metal center through both the alkoxide oxygen and the ether oxygen. This process, known as chelation, results in the formation of a stable five-membered ring (Li-O-C-C-O). mdpi-res.com The formation of five- or six-membered chelate rings is thermodynamically favorable, a phenomenon known as the chelate effect. acs.org This enhanced stability makes bidentate coordination a preferred mode where sterically and electronically feasible.

Polydentate (Bridging) Coordination: While not a true polydentate ligand in the sense of having three or more donor sites for a single metal, the 2-hydroxyethoxide anion can use its two donor atoms to bridge between two or more metal centers. For instance, the alkoxide oxygen can bridge two or three lithium ions, a common feature in the structure of lithium alkoxide aggregates. wikipedia.org Simultaneously, the ether oxygen can coordinate to one of these lithium ions or another metal ion in a heterometallic assembly. This bridging-chelating behavior is crucial in the formation of polymeric aggregates and heterometallic structures.

Table 1: Potential Coordination Modes of the 2-Hydroxyethoxide Anion

| Coordination Mode | Description | Donor Atoms Used | Resulting Structure |

|---|---|---|---|

| Monodentate | Binds to a single metal ion through one atom. | Alkoxide Oxygen | Simple metal-alkoxide bond. |

| Bidentate (Chelating) | Binds to a single metal ion through two atoms. | Alkoxide Oxygen and Ether Oxygen | Forms a stable 5-membered ring. |

| Bidentate (Bridging) | Binds to two different metal ions. | Alkoxide Oxygen and Ether Oxygen | Links metal centers together. |

| Tridentate (Bridging) | The alkoxide oxygen binds two metal ions while the ether oxygen binds a third. | Alkoxide Oxygen and Ether Oxygen | Formation of complex clusters and polymers. |

The ether functional group is generally considered inert; however, its oxygen atom possesses Lewis basicity and can coordinate to Lewis acidic centers like the Li⁺ ion. gelest.com In the context of lithium 2-hydroxyethoxide, the ether oxygen plays a role analogous to that of an ethereal solvent molecule, such as tetrahydrofuran (B95107) (THF) or diethyl ether. nih.govacs.org

This "internal solvation" has a significant impact on the structure and reactivity of the complex. The coordination of the ether oxygen to the lithium center can satisfy the metal's coordination sphere without requiring external solvent molecules. This can influence the aggregation state of the compound, potentially favoring smaller, more soluble aggregates compared to simple alkoxides which might require external ligands to break up large, insoluble polymers. nih.gov This intramolecular coordination is a key feature that distinguishes the coordination chemistry of lithium 2-hydroxyethoxide from that of simple lithium alkoxides like lithium methoxide (B1231860) or ethoxide.

Formation and Aggregation of Lithium Alkoxide Complexes

Lithium alkoxides, including lithium 2-hydroxyethoxide, rarely exist as simple monomers in the solid state or in non-polar solutions. They exhibit a strong tendency to form aggregates, which are oligomeric or polymeric clusters held together by Li-O bonds. wikipedia.orgacs.org

Commonly observed aggregates for lithium alkoxides include dimers, tetramers, and hexamers. nih.govacs.org

Dimers: Often feature a planar four-membered [Li₂O₂] ring.

Tetramers: Typically adopt a cubane-like [Li₄O₄] core structure. acs.orgnih.gov These are particularly common for less-hindered alkoxides.

Hexamers: Can form larger cage or stacked structures.

For lithium 2-hydroxyethoxide, the small size of the ethoxy group suggests that tetrameric or higher oligomeric structures would be likely. However, the coordinating ether oxygen could lead to unique structural motifs. It is plausible that lithium 2-hydroxyethoxide forms aggregates where the ether oxygen of one unit coordinates to a lithium atom of another unit within the aggregate, leading to stable, internally-solvated polymeric chains or complex three-dimensional networks. gelest.com In the presence of strongly coordinating solvents like THF, smaller aggregates such as solvated dimers or tetramers would be expected to predominate. nih.gov

Table 2: Common Aggregation States of Lithium Alkoxides

| Aggregation State | Common Core Structure | Example / Typical Ligand Type |

|---|---|---|

| Dimer | [Li₂O₂] Planar Ring | Bulky alkoxides, or in strongly coordinating solvents. |

| Tetramer | [Li₄O₄] Cubane | Less-hindered alkoxides (e.g., lithium t-butoxide). acs.org |

| Hexamer | [Li₆O₆] Hexagonal Prism | Un-hindered primary alkoxides in non-coordinating solvents. |

| Polymer | Chains or Networks | Alkoxides with additional donor sites, like 2-hydroxyethoxide. gelest.com |

The equilibrium between different aggregation states is dynamic and influenced by several factors. uu.nl

Solvent: The coordinating ability of the solvent is a primary determinant of the aggregation state in solution. nih.govacs.org In non-coordinating hydrocarbon solvents, lithium alkoxides form large aggregates to maximize the coordination number of the lithium ions. In Lewis basic solvents like ethers (e.g., THF), solvent molecules compete with the alkoxide oxygens for coordination sites on the lithium ions, breaking down large aggregates into smaller, more soluble ones. uu.nl For lithium 2-hydroxyethoxide, there is a competition between the internal ether oxygen and external solvent molecules.

Steric Hindrance: The size of the organic group (R in R-OLi) has a major impact. Bulky substituents, such as the tert-butyl group in lithium tert-butoxide, prevent the formation of large aggregates due to steric repulsion, favoring smaller species like tetramers. wikipedia.org The 2-hydroxyethoxide group is relatively small, which would typically favor larger aggregates in the absence of other factors.

Temperature and Concentration: The degree of aggregation can also be dependent on temperature and concentration. As concentration increases, the equilibrium often shifts toward higher-order aggregates. Temperature can affect both the solubility and the dynamic exchange between different aggregate forms. nih.gov

Heterometallic Coordination Compounds Incorporating Lithium and 2-hydroxyethoxide

The ability of the 2-hydroxyethoxide ligand to bridge multiple metal centers makes it an excellent component for constructing heterometallic coordination compounds. These are complexes containing two or more different metal ions. rsc.org

Research has demonstrated the self-assembly of heterometallic Cu(II)/Li coordination polymers from reactions involving lithium hydroxide (B78521) and ligands containing hydroxyethyl (B10761427) groups, which deprotonate to form coordinated hydroxyethoxide moieties. nih.gov In one such study, three-dimensional metal-organic networks were formed. nih.gov

Within these structures, the deprotonated hydroxyethyl groups (H₂bes⁻ or Hbes²⁻ from the starting ligand H₃bes) act as bridging ligands. nih.gov The alkoxide oxygen atoms bridge between copper and lithium centers, demonstrating the versatility of the 2-hydroxyethoxide functional group in linking different metals. The lithium ions in these structures are typically coordinated by water molecules and the oxygen atoms from the bridging alkoxide and carboxylate ligands. nih.gov For example, one reported compound features [Li(H₂O)₄]⁺ cations, while others contain [μ-Li(H₂O)₂]⁺ groups that link larger copper-containing cores into an infinite 3D network. nih.gov

Table 3: Examples of Heterometallic Cu(II)/Li Compounds with Hydroxyethoxide-type Ligands

| Compound Formula | Structural Description | Role of Lithium | Role of Hydroxyethoxide Moiety | Reference |

|---|---|---|---|---|

| [Li(H₂O)₄][Cu₄(μ₂-Hbes)₄(μ₂-ba)]·H₂O | Discrete 0D aggregate | As a hydrated counter-ion, [Li(H₂O)₄]⁺ | Alkoxide oxygen bridges Cu centers | nih.gov |

| [Cu₄(μ₃-Hbes)₄(μ₂-hba){Li(H₂O)₂}]ₙ·3nH₂O | Infinite 3D non-interpenetrating network | Bridging [μ-Li(H₂O)₂]⁺ group linking anionic cores | Alkoxide oxygen bridges multiple Cu centers and potentially interacts with Li | nih.gov |

Synthesis of Mixed-Metal Alkoxide Precursors

Lithium 2-hydroxyethoxide serves as a fundamental building block in the synthesis of heterometallic alkoxide precursors. These precursors are single-source molecules that contain a defined ratio of different metals, which is crucial for the formation of homogeneous mixed-metal oxides and other advanced materials at lower temperatures.

The synthesis strategy often involves the reaction of lithium 2-hydroxyethoxide with a salt or alkoxide of another metal. The hydroxyl group of the 2-hydroxyethoxide ligand can coordinate to a second metal center or be deprotonated to form an ethylene (B1197577) glycolate (B3277807) dianion (⁻OCH₂CH₂O⁻), which acts as a robust bridge between two metal ions. This process allows for the precise assembly of molecular precursors with controlled stoichiometry.

For instance, in the sol-gel synthesis of mixed-metal oxides, ethylene glycol is frequently used as a solvent and a complexing agent. acs.org In the presence of a lithium salt, lithium 2-hydroxyethoxide is formed in situ, which then reacts with other metal salts (e.g., nitrates or acetates of transition metals like cobalt, manganese, or nickel) present in the solution. mdpi.combohrium.com This reaction leads to the formation of a homogeneous sol containing bimetallic Li-M alkoxide complexes. acs.org Upon heating, this sol transforms into a gel, which is a polymeric network of metal ions bridged by ethylene glycolate ligands, trapping the metal ions in a uniform distribution. acs.orgmdpi.com Subsequent calcination of this gel precursor yields highly homogeneous mixed-metal oxide powders. bohrium.com

A notable example is the preparation of precursors for lithium-ion battery cathode materials. mdpi.com The Pechini method, a modification of the sol-gel process, utilizes ethylene glycol to form a polyester (B1180765) network that uniformly traps a stoichiometric mixture of metal ions, such as lithium, nickel, cobalt, and manganese. mdpi.com This molecular-level mixing, facilitated by the formation of mixed-metal complexes with the deprotonated ethylene glycol, is critical for producing cathode materials with superior structural organization and electrochemical performance. mdpi.com

Theoretical studies have also explored the coordination of the 2-hydroxyethoxy ligand to other metal centers. For example, density functional theory calculations have been used to investigate the structure of complexes like [(2-hydroxyethoxy)CoIII(salen)(L)], where the 2-hydroxyethoxy group is directly bonded to a cobalt center. beilstein-journals.org This work highlights the stability and defined coordination geometry of the ligand when incorporated into a mixed-metal environment.

| Precursor System | Metals Involved | Synthesis Method | Application | Reference |

| Li-Co-Mn-O | Li, Co, Mn | Sol-gel (Polyol) | Multi-shelled Hollow Spheres | bohrium.com |

| Li-Ni-Co-Mn-O | Li, Ni, Co, Mn | Pechini (Sol-gel) | Li-ion Battery Cathodes | mdpi.com |

| Li-Cu | Li, Cu | In-situ from BuLi/Ethylene Glycol | Cross-coupling Catalyst | rsc.org |

| La-Co-O | La, Co | Sol-gel (Citrate/Ethylene Glycol) | Perovskite Oxides for CO Oxidation | acs.org |

Investigation of Synergistic Effects in Catalysis and Materials Formation

The unique coordinating properties of lithium 2-hydroxyethoxide are instrumental in promoting synergistic effects, where the combined action of different metals leads to enhanced catalytic activity or novel material properties that are not achievable with single-component systems.

Synergistic Effects in Catalysis

In catalysis, lithium 2-hydroxyethoxide can act as more than just a ligand; it can be an active component of the catalytic system, often in conjunction with a transition metal. A prominent example is its role in promoting fluoride-free Hiyama cross-coupling reactions. Research has demonstrated that copper(I) 2-hydroxyethoxide, prepared in situ from lithium 2-hydroxyethoxide and copper(I) iodide, is an effective promoter for the cross-coupling of aryl- and alkenyldimethylsilanes with organic halides. rsc.org

The synergistic effect arises from the cooperative action of the lithium alkoxide and the copper center. It is proposed that the 2-hydroxyethoxide ligand facilitates the formation of a key intermediate, a pentacoordinate cyclic silicate, which is crucial for the transmetalation step. The bidentate nature of the ligand is critical; experiments show that lithium methoxide is ineffective as a promoter, and alkoxides from other diols like pinacol (B44631) show significantly lower reactivity, underscoring the specific role of the 2-hydroxyethoxy structure. rsc.org

The following table, adapted from studies on this reaction, illustrates the critical role of the alkoxide structure in catalytic efficiency. rsc.org

| Entry | Alkoxide Promoter | Co-solvent | Temperature (°C) | Yield (%) |

| 1 | Lithium 2-hydroxyethoxide | DMF | 50 | 83 |

| 2 | Lithium methoxide | DMF | 50 | 0 |

| 3 | Lithium 1,3-propanediolate | DMF | 50 | 45 |

| 4 | Lithium 1,2-propanediolate | DMF | 50 | 38 |

| 5 | Lithium pinacolate | DMF | 50 | 18 |

Synergistic Effects in Materials Formation

In materials science, the synergistic action facilitated by lithium 2-hydroxyethoxide is evident in the synthesis of complex mixed-metal oxides. bohrium.com The use of ethylene glycol as both a solvent and a bridging ligand precursor ensures that different metal ions are held in close proximity and distributed homogeneously throughout the precursor gel. acs.orgmdpi.com This molecular-level intimacy is a direct result of the coordination chemistry involving the in situ formed metal 2-hydroxyethoxides and ethylene glycolates.

This homogeneity prevents the phase separation of individual metal oxides during high-temperature annealing, a common problem in traditional solid-state synthesis methods. acs.org The result is the formation of pure, single-phase mixed-metal oxides with precisely controlled stoichiometry. acs.org This method has been successfully used to create materials like multi-shelled CoₓMn₃₋ₓO₄ hollow spheres, where the uniform distribution of cobalt and manganese ions is essential for their superior lithium storage properties. bohrium.com The multi-shelled structure, a direct consequence of the controlled "penetration-solidification-annealing" process in an ethylene glycol system, provides enhanced electrical conductivity and structural stability during battery cycling. bohrium.com This demonstrates a clear synergistic effect where the synthetic method, enabled by the coordination chemistry of the alkoxide, directly leads to improved material performance. bohrium.com

Applications in Materials Science and Polymer Chemistry

Precursor Chemistry for Inorganic Materials Synthesis

Lithium alkoxides are widely employed as precursors in the synthesis of advanced inorganic materials, particularly lithium-containing metal oxides, which are crucial components in energy storage devices. The use of these precursors in solution-based methods like sol-gel processes offers significant advantages over traditional solid-state reactions, including better stoichiometric control, lower processing temperatures, and the ability to form nanostructured materials with high homogeneity.

Non-hydrolytic sol-gel (NHSG) processes are synthetic routes that avoid the use of water, instead relying on organic reactions to form the oxide network. Lithium alkoxides, including compounds structurally similar to Lithium 2-hydroxyethoxide, serve as the lithium source in these syntheses. For instance, lithium ethoxide has been utilized in sol-gel processes to prepare materials like LiTiO2 and LiBO2. researcher.life Similarly, other lithium alkoxides are used to synthesize spinel LiMn2O4 and layered LiCoO2 at low temperatures. researchgate.net In these methods, the lithium alkoxide reacts with a metal precursor (e.g., a metal alkoxide or halide) in an organic solvent. The condensation reactions, often involving ether or ester elimination, lead to the formation of a metal-oxygen-metal (M-O-M') bridge, building the inorganic framework. This approach is instrumental in creating phase-pure, complex oxides for applications such as cathodes in lithium-ion batteries. mdpi.comlabpartnering.orgcase.eduresearchgate.net

A key advantage of sol-gel chemistry is the ability to exert precise control over the final material's nanostructure and achieve atomic-level mixing of components. ijret.org The choice of precursors, including the specific lithium alkoxide, plays a critical role in this control. The organic ligands of the alkoxide influence the hydrolysis and condensation rates, which in turn dictate particle size, morphology, and porosity. By carefully selecting precursors like lithium alkoxides, researchers can synthesize nanostructured materials with enhanced electrochemical performance. researchgate.net For example, the sol-gel method has been used to create nanostructured Li2FeTiO4 cathode materials with uniform particle distribution, leading to improved cycling stability and rate capability in batteries. mdpi.com The molecular-level homogeneity achieved through sol-gel routes ensures a uniform distribution of lithium within the mixed-oxide structure, which is often difficult to achieve via conventional high-temperature solid-state methods. ijret.org

Lithium alkoxides are valuable precursors for the deposition of thin films and protective coatings, particularly for components of lithium-ion batteries. materion.com Techniques such as electrostatic spray pyrolysis and other sol-gel based coating methods can utilize solutions of lithium alkoxides and other metal precursors to deposit uniform, thin layers of active cathode materials like LiCoO2. labpartnering.org These thin films can serve as high-performance electrodes in microbatteries. Furthermore, thin oxide coatings are known to enhance the cycling stability of battery cathodes. While not directly citing Lithium 2-hydroxyethoxide, the general applicability of lithium alkoxides as precursors in these deposition techniques is well-established for creating functional inorganic layers. materion.com

Polymerization Initiators and Modifiers

In polymer chemistry, lithium-based reagents are fundamental to anionic polymerization, a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

While simple alkyllithium compounds are common initiators, lithium alkoxides, particularly those with ether functionalities like Lithium 2-(2-methoxyethoxy) ethoxide, act as powerful modifiers or promoters in the anionic polymerization of polar vinyl monomers, such as acrylates. uni-bayreuth.dejst.go.jp The polymerization of acrylates with alkyllithium initiators alone is often plagued by side reactions. However, the addition of alkoxy alkoxides like Lithium 2-(2-methoxyethoxy) ethoxide allows for a fast and controlled polymerization, even in non-polar solvents like toluene (B28343). uni-bayreuth.de

These additives function as µ-type ligands, complexing with the propagating chain end. This complexation modifies the reactivity of the carbanion, preventing unwanted termination reactions and allowing the polymerization to proceed in a living manner. This leads to the successful synthesis of polymers with predictable molecular weights and low polydispersity. uni-bayreuth.deuni-bayreuth.de The effectiveness of the alkoxide modifier is dependent on its structure and concentration relative to the initiator.

| Monomer | Initiator System | Role of Lithium Alkoxide | Key Findings |

|---|---|---|---|

| Methyl Methacrylate (MMA) | DPH-Li / Lithium 2-methoxyethoxide (LiOEM) | Modifier/Ligand | Enables fast and controlled polymerization in non-polar solvents; produces PMMA with narrow molecular weight distribution (Mw/Mn < 1.1). uni-bayreuth.deuni-bayreuth.de |

| Primary Acrylates | Alkyllithium / Lithium 2-(2-methoxyethoxy) ethoxide | Promoter/Modifier | Promotes controlled anionic polymerization of challenging primary acrylate (B77674) monomers. jst.go.jp |

Photoinitiated polymerization, or photopolymerization, utilizes light to generate reactive species that initiate polymerization. This technique offers excellent spatial and temporal control over the formation of polymeric materials. The initiating systems typically consist of a photoinitiator that absorbs light and generates radicals or cations.

While some systems employ lithium salts, such as lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), as highly efficient water-soluble photoinitiators, there is no direct scientific literature available from the conducted searches that specifically documents the use of Lithium 2-hydroxyethoxide in this capacity. nih.gov Certain common photoinitiators, like 2-hydroxy-1-[4-(2-hydroxyethoxy) phenyl]-2-methyl-1-propanone (Irgacure 2959), contain a hydroxyethoxy moiety, which is structurally related to Lithium 2-hydroxyethoxide. nih.gov However, the role of this group in Irgacure 2959 is related to modifying the initiator's solubility and properties, and it does not function in the same way as a lithium alkoxide. Therefore, a role for Lithium 2-hydroxyethoxide as a component in photoinitiated polymerization systems remains speculative and is not supported by current research findings.

Synthesis of Specialized Polymeric Architectures (e.g., Hyperbranched Polyethers)

Lithium 2-hydroxyethoxide, as a functional lithium alkoxide, can serve as an initiator for the anionic ring-opening polymerization (AROP) of epoxides, such as ethylene (B1197577) oxide. researchgate.netlibretexts.org This process is a cornerstone of polyether synthesis. The initiation step involves a nucleophilic attack by the alkoxide on one of the carbon atoms of the strained three-membered epoxide ring, leading to ring opening and the formation of a new, propagating alkoxide species.

The mechanism proceeds as follows:

Initiation: The 2-hydroxyethoxide anion attacks an ethylene oxide monomer, forming a dimer with a terminal alkoxide.

Propagation: The newly formed alkoxide end-group continues to react with subsequent ethylene oxide monomers, extending the polyether chain. Each step regenerates the reactive alkoxide at the chain end, allowing for the systematic build-up of the polymer.

This method is fundamental to producing linear poly(ethylene oxide) (PEO) chains. However, the synthesis of more complex architectures like hyperbranched polyethers using a simple initiator like lithium 2-hydroxyethoxide requires the use of specialized monomers. To achieve a hyperbranched structure through an AROP mechanism, an "A1B2" type monomer would be necessary, where 'A' is the polymerizable epoxide ring and 'B' represents functional groups that can be converted into initiating sites. While cationic polymerization is a common route for synthesizing hyperbranched polyethers, an anionic approach using a lithium alkoxide initiator would depend on this specialized monomer design. nih.gov

| Parameter | Typical Condition/Reagent | Purpose |

|---|---|---|

| Initiator | Lithium Alkoxides (e.g., Lithium 2-hydroxyethoxide) | To start the polymerization by ring-opening the first monomer unit. researchgate.net |

| Monomer | Epoxides (e.g., Ethylene Oxide) | The building block of the resulting polyether chain. libretexts.org |

| Solvent | Aprotic solvents (e.g., Toluene, THF) | To dissolve reactants and facilitate the reaction while avoiding termination by protic species. researchgate.net |

| Temperature | Moderate (e.g., 50-100 °C) | To control the rate of polymerization and minimize side reactions. researchgate.net |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent termination of the living anionic chain ends by moisture or oxygen. researchgate.net |

Advanced Materials for Lithium-Ion Batteries

Electrolyte Componentry and Ion Transport Mechanisms

While not typically used as a primary electrolyte component, lithium 2-hydroxyethoxide and similar lithium alkoxides are critical species that form in situ at the electrode-electrolyte interface. mit.edu They are key constituents of the Solid Electrolyte Interphase (SEI), a passivation layer that forms on the anode surface during the initial charging cycles of a lithium-ion battery. semanticscholar.orgacs.org

The SEI is a complex mosaic of organic and inorganic compounds that arise from the electrochemical reduction of the electrolyte components, such as ethylene carbonate (EC). semanticscholar.orgista.ac.at The formation of lithium alkoxides within this layer is a result of these decomposition reactions. mit.edu The SEI must be electronically insulating to prevent further electrolyte decomposition but ionically conductive to allow the passage of Li⁺ ions. nih.gov Lithium alkoxides, embedded within the SEI matrix alongside other components like LiF, Li₂CO₃, and lithium alkyl carbonates, play a crucial role in facilitating this ionic transport. acs.org The presence of these polar species within the SEI helps to create pathways for Li⁺ migration between the bulk electrolyte and the anode material, which is essential for the battery's reversible operation.

Precursor for Cathode and Anode Materials (e.g., LiFeTiO₄, Li₂S related systems)

Lithium 2-hydroxyethoxide can serve as a valuable lithium source in the synthesis of advanced battery materials through methods like sol-gel processes. This approach allows for the homogeneous mixing of precursors at a molecular level, leading to final materials with high purity and controlled particle sizes.

LiFeTiO₄ Synthesis: The sol-gel method is effective for producing cathode materials like Li₂FeTiO₄. mdpi.com In a typical sol-gel synthesis, metal alkoxides are often preferred precursors. While syntheses have been reported using LiOH, lithium 2-hydroxyethoxide could be substituted as the lithium precursor, reacting with iron and titanium alkoxides or salts in a suitable solvent. mdpi.com Upon hydrolysis and condensation, a homogeneous gel containing a fine distribution of Li, Fe, and Ti is formed. Subsequent calcination at elevated temperatures (e.g., 700 °C) converts this gel into the crystalline Li₂FeTiO₄ phase. mdpi.com

Li₂S Related Systems: Lithium sulfide (B99878) (Li₂S) is a critical material for next-generation lithium-sulfur batteries, where it can be used as a cathode material or as a precursor for sulfide-based solid electrolytes. patsnap.comresearchgate.net Chemical synthesis routes for Li₂S often involve the reaction of a lithium source with a sulfur source. One established method is the reaction of a lithium alkoxide, such as lithium ethoxide, with hydrogen sulfide (H₂S) in an ethanol (B145695) solvent. justia.com This reaction leads to the precipitation of Li₂S. Lithium 2-hydroxyethoxide can be employed in a similar manner, providing a reactive source of lithium for the formation of high-purity Li₂S nanocrystals at or near room temperature. nrel.gov

| Target Material | Synthesis Method | Role of Lithium Alkoxide | Co-Reactants |

|---|---|---|---|

| Li₂FeTiO₄ | Sol-Gel | Provides a soluble and reactive source of lithium for homogeneous gel formation. mdpi.com | Iron and Titanium salts or alkoxides (e.g., Titanium isopropoxide). |

| Li₂S | Chemical Precipitation | Reacts with a sulfur source to form lithium sulfide. justia.com | Hydrogen Sulfide (H₂S). justia.comnrel.gov |

Formation and Stabilization of Solid Electrolyte Interphases (SEI)

The formation of a stable Solid Electrolyte Interphase (SEI) is crucial for the long-term cyclability of lithium-ion batteries. youtube.com Lithium 2-hydroxyethoxide is a representative of the lithium alkoxide class of compounds that are integral to the composition and function of the SEI. semanticscholar.orgacs.org

The SEI forms on the anode surface as a result of the reductive decomposition of electrolyte solvents, particularly cyclic carbonates like ethylene carbonate (EC), during the first lithiation. semanticscholar.orgnih.gov The reduction of EC can proceed through single- or double-electron transfer pathways, leading to the formation of radical anions that subsequently react to form a variety of organic and inorganic products. mit.edu These products precipitate onto the anode surface to build the SEI layer.

Key components of the SEI include:

Inorganic Species: Lithium fluoride (B91410) (LiF), lithium carbonate (Li₂CO₃), and lithium oxide (Li₂O). acs.org

Organic Species: Lithium ethylene dicarbonate (B1257347) (LEDC), and lithium alkoxides (ROLi). semanticscholar.orgacs.org

Lithium alkoxides, such as lithium 2-hydroxyethoxide, are formed in these reaction cascades. mit.edu Their presence is vital for the SEI's properties. By contributing to a dense, insoluble passivation layer, these alkoxides help to physically block electrons from reaching the electrolyte, thereby preventing its continuous decomposition on subsequent cycles. nih.gov This stabilization of the interface is fundamental to achieving high coulombic efficiency and a long service life for the battery. youtube.com

| Component Class | Example Compound | Primary Function in SEI |

|---|---|---|

| Inorganic | Lithium Fluoride (LiF) | Provides electronic insulation and mechanical stability. nih.gov |

| Lithium Carbonate (Li₂CO₃) | Acts as an ionic conductor. nih.gov | |

| Lithium Oxide (Li₂O) | Contributes to the dense, insulating nature of the inner SEI layer. acs.org | |

| Organic | Lithium Ethylene Dicarbonate (LEDC) | A primary product of EC reduction, forms the bulk of the organic layer. researchgate.net |

| Lithium Alkoxides (ROLi) | Contributes to Li⁺ conductivity and passivation. mit.eduacs.org |

Theoretical and Computational Chemistry Studies of Lithium 2 Hydroxyethoxide Systems

Quantum Chemical Investigations (DFT, Ab Initio Methods)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating the properties of molecules at the electronic level. mdpi.combas.bg These methods provide fundamental insights into structure, bonding, and reactivity. For Lithium 2-hydroxyethoxide, these investigations would be crucial for understanding its intrinsic properties.

Electronic Structure and Bonding Analysis

DFT and ab initio methods can elucidate the electronic structure and the nature of the chemical bonds within Lithium 2-hydroxyethoxide. nist.govimist.ma The primary bond of interest is the Li-O bond between the lithium cation and the oxygen of the 2-hydroxyethoxide anion.

Bonding Nature: The interaction between the lithium ion (Li⁺) and the 2-hydroxyethoxide anion (⁻OCH₂CH₂OH) is expected to be highly ionic. Natural Bond Orbital (NBO) analysis, a common computational technique, would likely show a significant charge transfer from the lithium atom to the oxygen atom, resulting in formal charges close to +1 and -1, respectively. nih.gov

Molecular Orbitals: Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would reveal the regions of electron density most involved in chemical reactions. The HOMO is expected to be localized on the oxygen atoms of the 2-hydroxyethoxide moiety, indicating its nucleophilic character. The LUMO would likely be associated with the lithium cation, highlighting its electrophilic nature. researchgate.netmdpi.com

Electron Density Distribution: Quantum Theory of Atoms in Molecules (QTAIM) analysis could be used to characterize the Li-O bond based on the electron density topology. mdpi.com This would likely confirm a closed-shell interaction, typical of ionic bonds. Studies on related systems, like the adsorption of 2-hydroxyethoxide on gold surfaces, have used similar techniques to analyze bonding interactions. dntb.gov.uaresearchgate.net

Prediction of Spectroscopic Properties

Computational chemistry can predict various spectroscopic properties, which are essential for the experimental identification and characterization of molecules. mpg.de

Vibrational Spectroscopy (IR/Raman): DFT calculations can predict the vibrational frequencies and intensities of the normal modes of Lithium 2-hydroxyethoxide. These theoretical spectra are invaluable for interpreting experimental infrared (IR) and Raman spectra. Key predicted vibrational modes would include:

The Li-O stretching frequency, characteristic of the ionic bond.

The C-O and C-C stretching frequencies of the ethoxide backbone.

The O-H stretching frequency of the terminal hydroxyl group.

Various bending and torsional modes. nih.govacs.org

NMR Spectroscopy: Chemical shifts for ¹H, ¹³C, ⁷Li, and ¹⁷O can be calculated to aid in the analysis of Nuclear Magnetic Resonance (NMR) spectra. The chemical environment of each nucleus dictates its shielding and, consequently, its predicted chemical shift. bas.bg

A table of predicted vibrational frequencies for key functional groups, based on general DFT calculations for similar alkoxides, is presented below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H Stretch | 3200-3600 |

| C-H Stretch | 2850-3000 |

| C-O Stretch | 1000-1200 |

| Li-O Stretch | 400-600 |

Elucidation of Reaction Mechanisms and Transition States

DFT is a cornerstone for studying chemical reactivity, allowing for the mapping of potential energy surfaces and the identification of transition states. pressbooks.pubnih.govlibretexts.org

Nucleophilic Reactions: The 2-hydroxyethoxide anion is a potent nucleophile. researchgate.net Computational studies can model its reaction with various electrophiles. For instance, a DFT study on the nucleophilic addition of ethylene (B1197577) glycol (which forms the 2-hydroxyethoxide ion in the presence of a base) to a nitrile was able to map the reaction pathway, identifying an intermediate vinylic carbanion and the associated transition states. researchgate.net A similar approach for Lithium 2-hydroxyethoxide would involve calculating the activation energy for its attack on a substrate.

Reaction with CO₂: The insertion of carbon dioxide into metal-alkoxide bonds is a well-studied reaction class. Theoretical investigations on complexes like [(2-hydroxyethoxy)Co(III)(salen)] have shown that CO₂ insertion is often thermodynamically favorable, proceeding through a four-membered ring transition state. beilstein-journals.org A computational study on Lithium 2-hydroxyethoxide would likely reveal a similar mechanism, providing the activation barrier and reaction energy for the formation of a lithium alkyl carbonate.

Computational Studies on Aggregation Phenomena

Lithium alkoxides are known to form aggregates (dimers, trimers, tetramers, etc.) in solution and in the solid state. Computational studies are essential for understanding the structures and stabilities of these aggregates. sigmaaldrich.cn

Aggregate Structures: DFT calculations can be used to determine the most stable geometries for various aggregates of (LiOCH₂CH₂OH)n. These calculations would likely show that cyclic structures are favored, held together by Li-O-Li bridges, with the terminal hydroxyl groups potentially participating in intermolecular hydrogen bonding.

Thermodynamics of Aggregation: By comparing the energy of an aggregate with the energies of its constituent monomers, the thermodynamic favorability of aggregation can be quantified. These calculations typically show that aggregation is an exothermic process.

Molecular Dynamics (MD) Simulations

While quantum chemical methods are ideal for studying individual molecules or small clusters, molecular dynamics (MD) simulations are used to model the behavior of larger systems over time, such as a molecule in solution. researchgate.netekb.egmit.edu

Simulation of Solvation Structures and Ion-Solvent Interactions

MD simulations are particularly powerful for investigating how solvent molecules arrange themselves around a solute and how ions interact with the solvent. nih.govnih.govresearchgate.net

Solvation Shell: In a polar solvent like water or DMSO, MD simulations would show the formation of distinct solvation shells around the lithium ion and the polar ends of the 2-hydroxyethoxide. The lithium ion would be coordinated by the solvent's negative dipoles (e.g., the oxygen atoms of water), while the alkoxide and hydroxyl ends of the anion would form hydrogen bonds with the solvent. polymer-korea.or.kr

Coordination Number: A key output of MD simulations is the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from the solute. Integrating the first peak of the Li⁺-solvent RDF yields the average coordination number of the lithium ion, which represents the number of solvent molecules in its first solvation shell. researchgate.net

Ion Pairing: In solutions, the lithium cation and the 2-hydroxyethoxide anion can exist as a solvent-separated ion pair, a contact ion pair (CIP), or as free ions. nih.gov MD simulations can quantify the relative populations of these species and the dynamics of their interconversion, which is crucial for understanding the electrolyte properties of such a system.

A summary of expected coordination behavior from MD simulations is provided in the table below.

| Interacting Pair | Expected Primary Interaction | Typical Coordination Number (in protic solvent) |

| Li⁺ --- Solvent (Oxygen) | Ion-Dipole | 4-6 |

| Anion (-O⁻) --- Solvent (Hydrogen) | Hydrogen Bonding | 3-5 |

| Anion (-OH) --- Solvent | Hydrogen Bonding | 2-3 |

Dynamics of Lithium Ion Transport in Polymeric Environments

Molecular dynamics (MD) simulations are a key tool for investigating these dynamic processes. nih.govmdpi.com These simulations can track the movement of individual atoms and molecules over time, revealing the mechanisms of ion transport. For instance, studies on poly(ethylene oxide) (PEO)-based electrolytes have shown that Li⁺ ions coordinate with the ether oxygen atoms of the polymer backbone. nih.govmdpi.com The presence of a hydroxyl group, as in lithium 2-hydroxyethoxide, would introduce an additional coordination site for Li⁺, potentially altering the local solvation structure and, consequently, the ion transport dynamics.

First-principles molecular dynamics, which is based on Density Functional Theory (DFT), has been employed to study the reactivity at the lithium-metal anode interface. acs.orgdiva-portal.org These studies have shown that the decomposition of polymer electrolytes can lead to the formation of lithium alkoxide species (ROLi) as part of the solid electrolyte interphase (SEI). acs.orgdiva-portal.orgresearchgate.netrsc.org The presence of lithium 2-hydroxyethoxide, either as an additive or as a decomposition product, would therefore be an integral part of the SEI, influencing its ionic conductivity and stability. The hydroxyl group could participate in reactions at the interface, potentially leading to a more stable and effective SEI layer.

The table below illustrates a representative example of Li⁺ ion coordination numbers in a PEO-based electrolyte, as determined by MD simulations. The inclusion of a species like lithium 2-hydroxyethoxide would be expected to modify these coordination numbers due to the additional hydroxyl group.

| Coordinated Species | Average Coordination Number |

| PEO Ether Oxygen | 4-5 |

| Anion (e.g., TFSI⁻) | 1-2 |

This table is illustrative and based on typical values found in the literature for PEO-based electrolytes. Specific values for a system containing lithium 2-hydroxyethoxide would require direct simulation.

Computational Design and Materials Discovery

Computational methods are at the forefront of designing new materials for energy storage applications. rsc.orgmpie.de By predicting the properties of yet-to-be-synthesized compounds, these techniques can significantly accelerate the materials discovery process.

The rational design of new materials involves a targeted approach where specific chemical functionalities are incorporated to achieve desired properties. researchgate.netacs.orgrsc.org In the context of lithium-based materials for batteries, DFT calculations are instrumental in predicting fundamental properties such as structural stability, electronic structure, and reaction thermodynamics. mdpi.comnih.govresearchgate.netresearchgate.net

For lithium 2-hydroxyethoxide, DFT could be used to:

Determine the most stable geometric conformations: Understanding the molecule's preferred shape is the first step in understanding its interactions with other components of the electrolyte.

Calculate the binding energy with Li⁺ ions: This would quantify the strength of the interaction between the hydroxyl and ethoxide groups with lithium ions, providing insight into its potential as a solvating agent.

Investigate its electrochemical stability window: By calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, one can estimate the voltage range at which the compound will remain stable without undergoing oxidation or reduction. scispace.com

The following table presents hypothetical DFT-calculated properties for lithium 2-hydroxyethoxide, based on typical values for similar small organic molecules used in battery electrolytes.

| Property | Predicted Value | Significance |

| Li⁺ Binding Energy | -1.5 to -2.0 eV | Indicates strong interaction with lithium ions |

| HOMO Energy | -7.0 to -8.0 eV | Relates to oxidative stability |

| LUMO Energy | 1.0 to 2.0 eV | Relates to reductive stability |

These values are hypothetical and serve as examples of the types of data that would be generated through DFT calculations. Actual values would require specific computations for lithium 2-hydroxyethoxide.

For example, MD simulations can be used to predict the ionic conductivity of a polymer electrolyte containing lithium 2-hydroxyethoxide as an additive. By simulating the movement of all ions and polymer chains, the diffusion coefficients can be calculated, which are directly related to conductivity. It is hypothesized that the hydroxyl group could facilitate Li⁺ transport by providing additional hopping sites, potentially leading to higher ionic conductivity compared to standard PEO electrolytes.

Furthermore, computational models can help in understanding the role of additives in the formation of a stable SEI. osti.govchemrxiv.org By simulating the reactions at the electrode surface, it is possible to predict the chemical composition and morphology of the SEI formed in the presence of lithium 2-hydroxyethoxide. A more uniform and ionically conductive SEI is crucial for long-term cycling stability and high rate performance. The dual functionality of the hydroxyl and ethoxide groups might contribute to the formation of a more robust and effective passivation layer.

The table below provides a conceptual comparison of predicted performance metrics for a standard PEO electrolyte versus one with a hypothetical lithium 2-hydroxyethoxide additive, based on the potential benefits discussed.

| Performance Metric | Standard PEO Electrolyte | PEO with Li-2-hydroxyethoxide |

| Ionic Conductivity | ~10⁻⁴ S/cm | Potentially > 10⁻⁴ S/cm |

| Li⁺ Transference Number | ~0.2 | Potentially > 0.3 |

| Interfacial Stability | Moderate | Potentially Enhanced |

This table is for illustrative purposes to highlight the potential enhancements. The actual performance would need to be verified through both computational and experimental studies.

Future Research Directions and Emerging Opportunities for Lithium 2 Hydroxyethoxide

Development of Sustainable and Eco-Friendly Synthetic Routes

The future of chemical manufacturing hinges on the development of sustainable and environmentally benign processes. For lithium 2-hydroxyethoxide, research is anticipated to move beyond traditional methods, which often rely on reactive lithium metal, towards greener alternatives.

Future synthetic strategies are expected to focus on:

Electrochemical Synthesis: A promising green method involves the electrolysis of ethylene (B1197577) glycol in the presence of a lithium salt. This approach, similar to processes developed for other lithium compounds, could significantly reduce waste and energy consumption. researchgate.net